

In-Depth Technical Guide: DMTr-TNA-5MeU-amidite for Oligonucleotide Synthesis

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Compound of Interest

Compound Name: *DMTr-TNA-5MeU-amidite*

Cat. No.: *B15600525*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, suppliers, and technical applications of **DMTr-TNA-5MeU-amidite**, a key building block for the synthesis of modified oligonucleotides. This document details its chemical properties, provides a generalized experimental protocol for its use in solid-phase oligonucleotide synthesis, and discusses the broader implications of Threose Nucleic Acid (TNA) in therapeutic and diagnostic research.

Core Compound Information

DMTr-TNA-5MeU-amidite is a phosphoramidite monomer used in the automated chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. The "5MeU" designation indicates the presence of a 5-methyluridine base, a modification analogous to thymidine in DNA. The dimethoxytrityl (DMTr) group is a protecting group on the 5'-hydroxyl function of the threose sugar, which is removed at each coupling cycle during solid-phase synthesis. TNA is an artificial nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar, conferring unique properties to the resulting oligonucleotide, most notably resistance to nuclease degradation.[1]

Quantitative Data Summary

Property	Value	Reference
CAS Number	325683-94-1	[1]
Molecular Formula	C39H47N4O8P	[1]
Molecular Weight	730.79 g/mol	[1]
Storage Conditions	-20°C	[1]
Purity	>98% (typical)	

Supplier Information

DMTr-TNA-5MeU-amidite is available from several commercial suppliers specializing in reagents for oligonucleotide synthesis. Researchers can acquire this compound from the following vendors:

- BroadPharm
- MedChemExpress
- TargetMol
- SBS Genetech
- Viral Vector Analytical Development[2]

Experimental Protocols: TNA Oligonucleotide Synthesis

The synthesis of TNA oligonucleotides incorporating **DMTr-TNA-5MeU-amidite** is performed using standard automated solid-phase phosphoramidite chemistry.[1][3][4] The process involves a four-step cycle that is repeated for each monomer added to the growing oligonucleotide chain.

General Protocol for Automated TNA Oligonucleotide Synthesis

1. **Solid Support Preparation:** The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), through a cleavable linker.

2. **Synthesis Cycle:** The following four steps are repeated for each subsequent **DMTr-TNA-5MeU-amidite** or other phosphoramidite monomer to be added:

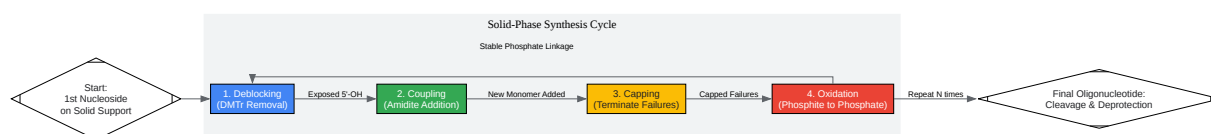
- **Step 1: Deblocking (Detritylation)**
 - The acid-labile DMTr protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.
- **Step 2: Coupling (Activation)**
 - The **DMTr-TNA-5MeU-amidite** is activated by an activating agent, such as tetrazole or a derivative, to form a highly reactive intermediate. This activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The reaction is carried out under anhydrous conditions.
- **Step 3: Capping**
 - To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
- **Step 4: Oxidation**
 - The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically done using an iodine solution in the presence of water and a weak base like pyridine.

3. **Cleavage and Deprotection:** Once the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate backbone are removed. This is typically achieved by treatment with aqueous ammonia or a mixture of ammonia and methylamine.

4. Purification: The final TNA oligonucleotide is purified from truncated sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Experimental Workflow

The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.



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Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

Applications in Research and Drug Development

TNA oligonucleotides, synthesized using monomers like **DMTr-TNA-5MeU-amidite**, are of significant interest to researchers and drug development professionals due to their unique biochemical properties.

- **Nuclease Resistance:** The threose sugar backbone of TNA makes it resistant to degradation by cellular nucleases, a major hurdle for traditional DNA and RNA-based therapeutics.[1] This enhanced stability increases the in vivo half-life of TNA-based drugs.
- **Antisense Technology:** TNA oligonucleotides can be designed to be complementary to specific messenger RNA (mRNA) sequences.[5] By binding to the target mRNA, they can

inhibit protein translation, effectively silencing a disease-causing gene.

- Aptamers: TNA can be used to generate aptamers, which are structured oligonucleotides that can bind to specific targets like proteins or small molecules with high affinity and specificity.[6] TNA's stability makes it an attractive candidate for the development of therapeutic aptamers.[1]
- Xenobiology and Synthetic Genetics: TNA is a key molecule in the field of xenobiology, which explores the potential for alternative genetic systems.[6] The ability of TNA to base-pair with DNA and RNA suggests that it could have been a precursor to RNA in the origins of life.[1]

As there are no specific signaling pathways directly associated with TNA's mechanism of action, which is primarily at the level of gene expression modulation, a signaling pathway diagram is not applicable. The provided workflow for oligonucleotide synthesis is the most relevant logical diagram for the context of this technical guide.

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